1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS No.: 1824138-99-9
Cat. No.: VC3149187
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824138-99-9 |
|---|---|
| Molecular Formula | C8H9N3O2 |
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | 1,6-dimethylimidazo[1,2-b]pyrazole-7-carboxylic acid |
| Standard InChI | InChI=1S/C8H9N3O2/c1-5-6(8(12)13)7-10(2)3-4-11(7)9-5/h3-4H,1-2H3,(H,12,13) |
| Standard InChI Key | ZKEAJVWDGXTEFE-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN(C2=C1C(=O)O)C |
| Canonical SMILES | CC1=NN2C=CN(C2=C1C(=O)O)C |
Introduction
Basic Chemical Properties and Identification
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is characterized by several key chemical identifiers and physical properties that distinguish it from related compounds. This heterocyclic compound contains a fused ring system with nitrogen-containing heterocycles that give it unique chemical characteristics.
Chemical Identifiers
The compound 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is uniquely identified through several standardized chemical identifiers. Its CAS registry number is 1824138-99-9, which serves as its unique identifier in chemical databases. The compound's molecular formula is C8H9N3O2, indicating its composition of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. With a molecular weight of 179.18 g/mol, it falls within the class of small molecular weight compounds that are often of interest in medicinal chemistry research.
Structural Representation
The structure of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be represented through various chemical notations, facilitating its identification in chemical databases and literature. Its standard IUPAC name is 1,6-dimethylimidazo[1,2-b]pyrazole-7-carboxylic acid. For computational chemistry applications, the compound can be represented by its Standard InChI: InChI=1S/C8H9N3O2/c1-5-6(8(12)13)7-10(2)3-4-11(7)9-5/h3-4H,1-2H3,(H,12,13). Its Standard InChIKey is ZKEAJVWDGXTEFE-UHFFFAOYSA-N, providing a fixed-length identifier that is practical for database indexing. The compound's structure can also be represented in SMILES notation as CC1=NN2C=CN(C2=C1C(=O)O)C, which concisely captures its structural features in a linear format.
Structural Features and Comparisons
The compound exhibits distinctive structural features that differentiate it from related heterocyclic compounds, particularly in the context of imidazo[1,2-b]pyrazole derivatives.
Core Structure Analysis
The core structure of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid consists of a fused bicyclic ring system comprising an imidazole ring fused with a pyrazole ring. This creates the imidazo[1,2-b]pyrazole scaffold that serves as the foundation for various biological activities observed in this class of compounds. The compound has two methyl substituents at positions 1 and 6, and a carboxylic acid group at position 7 of the fused ring system.
Comparison with Related Compounds
A closely related compound is 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS: 135830-16-9), which differs by lacking the methyl group at position 6. This related compound has a molecular formula of C7H7N3O2 and a molecular weight of 165.15 g/mol . The comparison between these two compounds provides insight into how the additional methyl group might affect physicochemical properties and potential biological activities.
| Property | 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
|---|---|---|
| CAS Number | 1824138-99-9 | 135830-16-9 |
| Molecular Formula | C8H9N3O2 | C7H7N3O2 |
| Molecular Weight | 179.18 g/mol | 165.15 g/mol |
| Structure | Contains methyl groups at positions 1 and 6 | Contains methyl group only at position 1 |
| SMILES | CC1=NN2C=CN(C2=C1C(=O)O)C | Not provided in search results |
The additional methyl group in the 1,6-dimethyl derivative likely influences lipophilicity, binding interactions, and potentially the biological activity profile compared to the 1-methyl derivative .
Synthesis and Preparation Methods
| Aspect | Research Status |
|---|---|
| Chemical Synthesis | Limited specific information available |
| Biological Activity | No specific studies identified; inferences based on related compounds |
| Structure-Activity Relationships | Not well established for this specific compound |
| Clinical Applications | No data available |
| Commercial Availability | Available as a research chemical |
Future Research Directions
Given the limited specific research on 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, several promising research directions could advance our understanding of this compound.
Synthesis Optimization
Development and optimization of efficient synthetic routes specifically for 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid would facilitate its availability for research purposes. This could include exploring green chemistry approaches, microwave-assisted synthesis, or continuous flow methods to improve yield and purity while reducing environmental impact.
Biological Activity Screening
Comprehensive screening of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid against various biological targets would help establish its activity profile. Based on the known activities of related compounds, specific attention could be directed toward antimicrobial, anticancer, and anti-inflammatory assays. Given that certain pyrazole-containing compounds have shown promising anticancer activities, particularly against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines , these could be priority targets for biological evaluation.
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